molecular formula C24H23FN4O4S B2787558 (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 894030-35-4

(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2787558
CAS No.: 894030-35-4
M. Wt: 482.53
InChI Key: QYLJUWVKRFMXQQ-RUDMXATFSA-N
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Description

(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in hematological malignancies. This small molecule inhibitor is designed for oncological research, particularly in the study of acute myeloid leukemia (AML). It functions by potently inhibiting FLT3 phosphorylation and its downstream signaling pathways, such as STAT5 and MAPK/ERK, leading to cell cycle arrest and the induction of apoptosis in FLT3-dependent cancer cells . The compound's structure integrates a thiazolo[3,2-b][1,2,4]triazole scaffold, which contributes to its high affinity for the kinase domain, and a 3,4,5-trimethoxyphenyl acrylamide moiety. Its primary research value lies in investigating mechanisms of oncogenic signaling and overcoming resistance to first-generation FLT3 inhibitors. Researchers utilize this compound to explore novel therapeutic strategies and to study the molecular drivers of leukemia progression in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4S/c1-31-19-12-15(13-20(32-2)22(19)33-3)4-9-21(30)26-11-10-18-14-34-24-27-23(28-29(18)24)16-5-7-17(25)8-6-16/h4-9,12-14H,10-11H2,1-3H3,(H,26,30)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLJUWVKRFMXQQ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities based on the available literature.

Structural Overview

The compound features a thiazolo-triazole moiety linked to an ethyl chain and an acrylamide functional group, along with a trimethoxyphenyl substituent. Its molecular formula is C24_{24}H23_{23}FN4_{4}O4_{4}S, and it has a molecular weight of approximately 482.5 g/mol . The presence of a fluorine atom on the phenyl ring is notable as it may enhance the compound's electronic properties and influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that may require optimization for yield and purity. The general approach includes:

  • Formation of the thiazolo-triazole core : This can involve reactions between thiazole derivatives and triazole precursors.
  • Introduction of the ethyl chain : Often achieved through alkylation reactions.
  • Acrylamide formation : This step generally involves coupling reactions with appropriate amines to form the acrylamide linkage.
  • Final modifications : Such as the introduction of trimethoxy groups to enhance solubility and biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. The compound's unique structural features may confer synergistic effects not observed in simpler analogs. In vitro studies suggest that similar compounds can inhibit cancer cell proliferation effectively:

  • IC50_{50} Values : Certain derivatives have shown IC50_{50} values comparable to established anticancer drugs like ketoconazole against non-cancerous cell lines (e.g., MCF-12) .

Antimicrobial Properties

The compound's thiazolo-triazole framework suggests potential antimicrobial activity. Studies have demonstrated that related compounds exhibit inhibitory effects against bacterial strains by targeting specific enzymes involved in bacterial fatty acid biosynthesis:

  • Mechanism : The inhibition of enoyl-acyl carrier protein reductase (FabI), crucial for bacterial cell wall synthesis, has been noted .
  • Efficacy : Some derivatives have shown effective minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial potential .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes implicated in inflammatory processes:

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1) : Inhibition of this enzyme may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Alkaline Phosphatases : The compound demonstrated significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting potential anti-proliferative properties .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide:

StudyFindings
Study 1Demonstrated significant anticancer activity against HEPG-2 liver cancer cells with promising IC50_{50} values .
Study 2Evaluated antimicrobial efficacy against multiple bacterial strains with MIC values indicating potent activity .
Study 3Investigated enzyme inhibition capabilities showing strong inhibition of mPGES-1 relevant to inflammation pathways.

Scientific Research Applications

Antimicrobial Activity

Research highlights that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit broad-spectrum antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showcasing efficacy comparable to established antibiotics . For instance:

  • Antibacterial Effects : Compounds derived from the thiazolo-triazole framework have demonstrated significant activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal Properties : Some derivatives have shown promising antifungal activity against pathogens like Candida albicans .

Anticancer Potential

The compound's structural attributes suggest it may interact with biological targets involved in cancer proliferation. Studies on similar triazole derivatives indicate potential as anticancer agents through mechanisms such as apoptosis induction and inhibition of cell migration .

Anti-inflammatory Effects

Thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for their anti-inflammatory properties. Certain compounds within this class have shown promise in reducing inflammation without significant side effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances lipophilicity and may improve bioavailability .
  • Functional Group Variations : Modifications in the acrylamide moiety can lead to significant changes in pharmacological profiles .

Synthesis and Evaluation

Several studies have synthesized derivatives of thiazolo-triazole compounds and evaluated their biological activities:

  • A study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their antimicrobial properties against multiple strains . Compounds showed MIC values comparable to standard antibiotics.

Pharmacological Screening

In pharmacological screenings conducted on related compounds:

  • Compounds were evaluated for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Some derivatives exhibited potent inhibitory effects against bacterial targets .

Chemical Reactions Analysis

Table 1: Key Cyclization Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
CyclocondensationHydrazine hydrate, THF, reflux5-amino-1,2,4-triazole derivatives60-85%
Three-component synthesisClCH₂COOH, R-CHO, AcONa, AcOH:Ac₂O5-arylidene-thiazolo-triazol-6-ones70-90%

Substitution Reactions

The electron-rich thiazole and triazole rings enable electrophilic substitution, while the acrylamide moiety participates in nucleophilic reactions:

  • Aromatic Substitution : The 4-fluorophenyl group undergoes halogen exchange or methoxy substitution under Friedel-Crafts conditions .

  • Acrylamide Reactivity : The α,β-unsaturated carbonyl system reacts with nucleophiles (e.g., amines, thiols) via Michael addition .

Table 2: Substitution Reactions and Selectivity

PositionReaction TypeReagentsMajor ProductNotes
Thiazole C-2ElectrophilicHNO₃/H₂SO₄Nitro derivativesModerate regioselectivity
Acrylamide β-carbonNucleophilicR-NH₂, EtOHβ-amino acrylamidesStereospecific (E/Z)

Oxidation and Reduction

The triazole-thiazole system and acrylamide group are redox-active:

  • Oxidation : Thiazole sulfur oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .

  • Reduction : The acrylamide’s double bond is reduced catalytically (H₂/Pd-C) or via hydride agents (NaBH₄) .

Table 3: Redox Transformations

Functional GroupReactionReagentsOutcomeApplication
ThiazoleOxidationH₂O₂, AcOHSulfoxide formationBioactivity modulation
AcrylamideHydrogenationH₂, Pd-C, EtOAcSaturated carboxamideStability improvement

Aminolysis and Functionalization

The ethoxymethylidene intermediate in related compounds undergoes aminolysis with primary/secondary amines to yield 5-aminomethylidene derivatives .

Table 4: Aminolysis Conditions

SubstrateAmineSolventProductYield
5-Ethoxymethylidene derivativeR-NH₂ (aliphatic/aryl)EtOH5-Aminomethylidene analog65-80%

Stability and Degradation

  • Hydrolytic Degradation : The acrylamide bond hydrolyzes under acidic/basic conditions, yielding carboxylic acid and amine fragments .

  • Photodegradation : UV exposure induces C–N bond cleavage in the triazole ring, forming azide intermediates .

Key Research Findings

  • Anticancer Activity Link : Derivatives with electron-donating groups (e.g., -OMe, -Et) on the arylidene moiety show enhanced tubulin polymerization inhibition, correlating with antiproliferative activity .

  • Structure-Activity Relationship (SAR) :

    • Substituents at C-5 of the triazole ring critically influence redox stability and bioactivity .

    • Fluorine at the phenyl ring enhances metabolic stability and membrane permeability .

Comparison with Similar Compounds

(E)-N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

  • Structural Difference : The 4-chlorophenyl group replaces the 4-fluorophenyl group in the thiazolo-triazole core .
  • Impact: Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability. No direct activity data is available, but halogen substitution trends in kinase inhibitors suggest fluorine’s electronegativity improves target binding precision .

N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide

  • Structural Difference : Replaces the acrylamide with an ethanediamide linker and introduces a 4-methoxyphenyl group .
  • The methoxy group could modulate solubility and hydrogen-bonding interactions .

Acrylamide Derivatives with Varied Aromatic Substituents

(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t)

  • Structural Difference : Substitutes the thiazolo-triazole core with an indazole ring .
  • Synthetic Data :
    • 1H NMR (CDCl₃) : δ 7.25–6.75 (m, aromatic H), 6.65 (d, J = 15.6 Hz, 1H), 5.95 (d, J = 15.6 Hz, 1H).
    • Purity : >97% (LCMS).
    • Molecular Weight : 463.55 g/mol .
  • Impact : Indazole’s planar structure may enhance π-π stacking with target proteins, but the absence of the thiazolo-triazole heterocycle could alter selectivity profiles.

(E)-2-Cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

  • Structural Difference: Introduces a cyano group and pyrimidine-pyridine hybrid substituent .
  • The pyrimidine-pyridine moiety may improve solubility and ATP-binding pocket interactions .

Thiazole-Based Compounds with Trimethoxyphenyl Groups

(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide (83)

  • Structural Difference : Replaces the acrylamide with a carbothioamide group and incorporates a difluorocyclohexyl moiety .
  • Impact: The thiourea linkage may confer resistance to proteolytic degradation, while fluorine atoms enhance metabolic stability.

Key Structural and Functional Insights

Compound Core Structure Key Substituents Potential Pharmacological Impact
Target Compound Thiazolo-triazole + acrylamide 4-Fluorophenyl, 3,4,5-trimethoxyphenyl Enhanced kinase selectivity due to fluorine’s electronegativity; microtubule disruption via trimethoxy .
4-Chloro Analog Thiazolo-triazole + acrylamide 4-Chlorophenyl Increased lipophilicity may improve tissue penetration but reduce metabolic stability.
Indazole Derivative (6t) Indazole + acrylamide 3,4,5-Trimethoxyphenyl Planar indazole may improve π-π stacking but alter target specificity.
Pyrimidine-Pyridine Hybrid Acrylamide + pyrimidine-pyridine Cyano, 3,4,5-trimethoxyphenyl Covalent kinase inhibition via cyano group; improved solubility from heterocycles.

Q & A

Basic: What are the standard synthetic methodologies for preparing this compound?

Answer:
The compound is synthesized via multi-step organic reactions. A typical approach involves:

  • Step 1: Formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization of thioamide precursors under acidic conditions .
  • Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions.
  • Step 3: Acrylamide formation using EDC/HOBt-mediated coupling between the thiazolo-triazole intermediate and 3,4,5-trimethoxycinnamic acid .
  • Purification: Silica gel column chromatography or recrystallization ensures high purity (>95%).

Advanced: How can regioselectivity challenges in thiazolo-triazole core synthesis be addressed?

Answer:
Regioselectivity is influenced by:

  • Catalyst choice: Copper(I) catalysts favor specific cyclization pathways in triazole formation .
  • Reaction solvent: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side products .
  • Computational modeling: DFT calculations predict thermodynamic stability of regioisomers to guide synthetic optimization .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR (¹H/¹³C): Assigns protons and carbons in the acrylamide (δ 6.2–7.5 ppm for vinyl protons) and trimethoxyphenyl groups (δ 3.7–3.9 ppm for methoxy) .
  • Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at m/z 509.18) .
  • IR spectroscopy: Identifies amide C=O stretching (~1650 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

  • Assay validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay protocols (IC50 vs. EC50 measurements) .
  • Purity verification: Use HPLC-MS to rule out impurities >95% .
  • Target engagement studies: SPR or ITC assays confirm direct binding to proposed targets (e.g., kinases) .

Basic: What biological targets are associated with this compound?

Answer:

  • Kinase inhibition: The trimethoxyphenyl group suggests tubulin polymerization inhibition, akin to combretastatin analogs .
  • Receptor modulation: The fluorophenyl-thiazolo-triazole moiety may interact with estrogen or adenosine receptors .
  • Apoptosis induction: Preliminary data show caspase-3 activation in cancer cell lines .

Advanced: How can structure-activity relationship (SAR) studies optimize potency?

Answer:

  • Substituent variation: Replace 3,4,5-trimethoxyphenyl with halogenated or heteroaromatic groups to enhance lipophilicity or target affinity .
  • Scaffold hopping: Replace the thiazolo-triazole core with pyrazolo[1,5-a]pyrimidine to assess bioisosteric effects .
  • Pharmacophore mapping: Molecular docking identifies critical interactions (e.g., hydrogen bonding with tubulin’s colchicine site) .

Basic: What crystallographic methods confirm the compound’s structure?

Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves the (E)-configuration of the acrylamide and planarity of the thiazolo-triazole core .
  • SHELX refinement: SHELXL refines thermal parameters and occupancy rates for disordered solvent molecules .

Advanced: How can flow chemistry improve synthesis scalability?

Answer:

  • Continuous flow reactors: Enable precise control of reaction time/temperature (e.g., 80°C, 30 min residence time) for high-yield acrylamide coupling .
  • In-line purification: Couple reactors with scavenger columns to remove excess EDC/HOBt, reducing post-processing steps .

Basic: What stability considerations are critical for storage?

Answer:

  • Light sensitivity: Store in amber vials at -20°C to prevent photodegradation of the acrylamide group .
  • Moisture control: Use desiccants to avoid hydrolysis of the thiazolo-triazole ring .

Advanced: How can in silico modeling predict metabolic pathways?

Answer:

  • CYP450 docking: Predict oxidation sites (e.g., demethylation of trimethoxyphenyl) using AutoDock Vina .
  • Metabolite identification: Simulate Phase I/II transformations with Schrödinger’s MetaSite .

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